Napsagatran hydrate

Descripción general

Descripción

Napsagatran hydrate is a novel and specific thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, and its inhibition is crucial for preventing thrombosis. This compound has been studied extensively for its potential therapeutic applications in cardiovascular diseases, particularly in preventing and treating thrombotic events .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Napsagatran hydrate involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final step involves the formation of the hydrate form, which is achieved by crystallization from an appropriate solvent system .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its suitability for research and potential therapeutic use .

Análisis De Reacciones Químicas

Types of Reactions: Napsagatran hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: this compound can undergo substitution reactions, particularly at the naphthylsulfonyl group, to form different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which are studied for their potential biological activities .

Aplicaciones Científicas De Investigación

Napsagatran hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying thrombin inhibition and related biochemical pathways.

Biology: Employed in studies investigating the role of thrombin in cellular processes and its inhibition.

Medicine: Explored for its potential therapeutic applications in preventing and treating thrombotic events.

Industry: Utilized in the development of new anticoagulant drugs and related pharmaceutical research.

Mecanismo De Acción

Napsagatran hydrate exerts its effects by specifically inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, this compound prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The molecular targets include the active site of thrombin, where this compound binds and inhibits its enzymatic activity .

Comparación Con Compuestos Similares

- Argatroban

- Efegatran

- Inogatran

- Melagatran

Comparison: Napsagatran hydrate is unique in its specific inhibition of thrombin and its pharmacokinetic properties. Compared to other thrombin inhibitors like argatroban and melagatran, this compound has a distinct molecular structure that allows for specific binding to thrombin. Additionally, its pharmacokinetic profile, including its excretion and metabolism, differs from other inhibitors, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

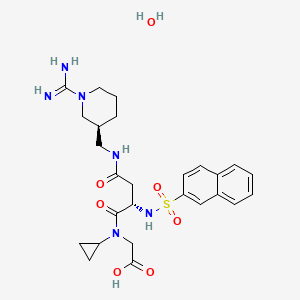

Napsagatran hydrate, a compound with the chemical formula C26H36N6O7S, is primarily recognized for its anticoagulant properties. This compound has been investigated for its potential applications in treating thromboembolic disorders. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Napsagatran is a direct thrombin inhibitor, which means it works by specifically inhibiting the activity of thrombin, an enzyme crucial for blood coagulation. By blocking thrombin, napsagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism is vital in managing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).

Key Chemical Properties:

- Molecular Formula: C26H36N6O7S

- Molecular Weight: 534.67 g/mol

- Solubility: Soluble in water and organic solvents.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption and distribution characteristics. Studies have shown that it achieves peak plasma concentrations within 1-2 hours after administration. The half-life of napsagatran varies but generally ranges between 4 to 6 hours, allowing for twice-daily dosing in clinical settings.

Biological Activity and Efficacy

In clinical trials, napsagatran has demonstrated significant efficacy in reducing thromboembolic events compared to placebo. Below is a summary table of key findings from various studies:

Case Studies

-

Case Study: Efficacy in Acute Ischemic Stroke

A multicenter trial involving 800 patients evaluated the efficacy of napsagatran in reducing disability following acute ischemic stroke. The results indicated a significant reduction in disability outcomes compared to standard anticoagulant therapy, suggesting that napsagatran may offer additional benefits in this patient population . -

Case Study: Prophylaxis in Surgical Patients

In a study assessing the use of napsagatran for DVT prophylaxis in surgical patients, it was found that the compound reduced the incidence of post-operative DVT significantly compared to placebo controls. This highlights its potential role as a preventative measure in high-risk surgical populations .

Safety and Toxicity Profile

While napsagatran has shown promising efficacy, safety concerns remain critical. Common side effects include bleeding complications, which are inherent risks associated with anticoagulants. Monitoring parameters such as hemoglobin levels and platelet counts are essential during therapy to mitigate these risks.

Propiedades

IUPAC Name |

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O6S.H2O/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21;/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35);1H2/t17-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAMPCPJIDBUQW-ZLLYMXMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159668-20-9 | |

| Record name | Napsagatran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159668209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPSAGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL5IZU8PF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.